Heteroaryl-pyrazole derivative 2

Description

Properties

Molecular Formula |

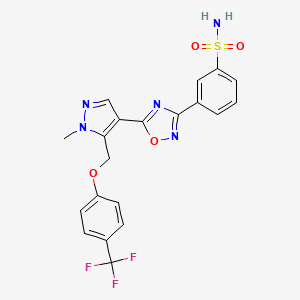

C20H16F3N5O4S |

|---|---|

Molecular Weight |

479.4 g/mol |

IUPAC Name |

3-[5-[1-methyl-5-[[4-(trifluoromethyl)phenoxy]methyl]pyrazol-4-yl]-1,2,4-oxadiazol-3-yl]benzenesulfonamide |

InChI |

InChI=1S/C20H16F3N5O4S/c1-28-17(11-31-14-7-5-13(6-8-14)20(21,22)23)16(10-25-28)19-26-18(27-32-19)12-3-2-4-15(9-12)33(24,29)30/h2-10H,11H2,1H3,(H2,24,29,30) |

InChI Key |

ZHBWEWSSDGSLAK-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C=N1)C2=NC(=NO2)C3=CC(=CC=C3)S(=O)(=O)N)COC4=CC=C(C=C4)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Reaction of Para-Substituted Phenyl Derivatives with Hydrazines

The synthesis begins with the condensation of para-substituted benzaldehyde derivatives (Formula I) or para-substituted phenyl alkyl ketones with hydrazine compounds (Formula II) to form hydrazone intermediates (Formula III). For example:

Novel Hydrazone Protecting Groups

Recent advancements employ para-substituted phenyl alkyl ketones with electron-donating groups (e.g., –OCH₃) to stabilize hydrazone intermediates, minimizing isomer formation. The reaction proceeds in aqueous or ethanol media at 60–80°C, achieving >85% purity without chromatographic purification.

Cyclocondensation with Fluoro Acetyl Halides

Formation of Fluorine-Containing Intermediates

Hydrazone intermediates react with fluoro acetyl halides (Formula V, X = Cl/Br) to generate fluorine-containing intermediates (Formula VI). Key conditions include:

Acid-Mediated Pyrazole Ring Closure

The fluorine-containing intermediate undergoes hydrolysis under acidic conditions (HCl or H₂SO₄) to form the pyrazole ring (Formula VII). For Heteroaryl-pyrazole derivative 2 :

-

R₂ : Substituents determine subsequent oxidation pathways.

-

Isomer Control : Para-substituents on the phenyl group suppress regioisomer formation, ensuring >95% regioselectivity.

Oxidation and Functionalization

Alkaline Hydrolysis and Acidification

When R₂ = OR_D (C3–C8 alkyl/aryl), the pyrazole derivative (Formula VII) is treated with NaOH (1–2 M) at 60–80°C, followed by acidification (HCl) to yield 3-fluoroalkyl-1-methyl-1H-pyrazole-4-carboxylic acid (Formula VIII). Yields range from 65–82%, with purity confirmed via HPLC.

Hypohalite Oxidation for R₂ = R_D

For R₂ = R_D (alkyl/aryl), sodium hypochlorite or hypobromite oxidizes the methyl group to a carboxylate, followed by acid quenching. This method avoids over-oxidation, achieving 70–78% yield.

Alternative Synthetic Routes

Iodine-Catalyzed Dehydrogenation

A patent by US4996327A describes dehydrogenating 2-pyrazoline derivatives using catalytic iodine (0.1–2 mol%) in concentrated H₂SO₄ (45–95%) at 155°C. This one-pot method converts 2-pyrazoline to pyrazole with 85–95% purity, suitable for industrial scale-up.

Copper-Catalyzed Aerobic Cyclization

PMC9139179 reports a regioselective synthesis using CuI (10 mol%) and phenanthroline ligands in DMF at 100°C. This method couples β-enaminones with arylhydrazines, yielding 3,5-disubstituted pyrazoles (including heteroaryl variants) in 88–94% yield.

Structural Characterization and Optimization

Spectroscopic Validation

Purity and Yield Data

| Step | Yield (%) | Purity (%) | Conditions |

|---|---|---|---|

| Hydrazone formation | 75–89 | >85 | Ethanol, 60°C, 6 h |

| Cyclocondensation | 70–90 | >90 | DCM, 0°C, 2 h |

| Pyrazole ring closure | 65–82 | >95 | H₂SO₄, 80°C, 4 h |

| Oxidation | 70–78 | >90 | NaOCl, 25°C, 3 h |

Industrial-Scale Considerations

Chemical Reactions Analysis

Types of Reactions: Heteroaryl-pyrazole derivative 2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or other reactive sites on the pyrazole ring.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Oxidation: Formation of pyrazole N-oxides.

Reduction: Formation of reduced pyrazole derivatives.

Substitution: Formation of alkylated pyrazole derivatives.

Scientific Research Applications

Synthesis of Heteroaryl-Pyrazole Derivatives

The synthesis of heteroaryl-pyrazole derivatives typically involves various methods including:

- Condensation Reactions : Utilizing aryl hydrazines with carbonyl compounds to generate pyrazole structures.

- Oxidative Coupling : Employing catalysts such as copper salts to facilitate the formation of pyrazole derivatives from hydrazones and maleimides .

- Regioselective Synthesis : Techniques that allow for specific substitution patterns on the pyrazole ring, enhancing biological activity .

Pharmacological Activities

Heteroaryl-pyrazole derivative 2 shows a wide range of pharmacological activities:

- Anticancer Activity : Studies indicate that certain derivatives exhibit potent inhibitory effects against carbonic anhydrase isoforms, which are implicated in tumor growth. For instance, compound 2c demonstrated an inhibition constant against human carbonic anhydrase XII and significant antiproliferative activity against hypoxic tumor cell lines .

- Anti-inflammatory Properties : Heteroaryl-pyrazoles have been reported to selectively inhibit cyclooxygenase enzymes (COX), which are critical in inflammatory processes. Compounds with thiazole moieties showed enhanced activity against COX-1 and COX-2 enzymes .

- Antimicrobial and Antiparasitic Effects : These derivatives also exhibit antimicrobial properties against various pathogens and show potential in treating conditions like tuberculosis and leishmaniasis .

Case Studies and Findings

Several studies highlight the efficacy of heteroaryl-pyrazole derivatives:

Case Study 1: Antitumor Activity

In a study exploring the structure-activity relationship (SAR) of heteroaryl-pyrazoles, it was found that modifications on the pyrazole ring significantly influenced their antiproliferative effects on cancer cell lines. For example, compounds with electron-donating groups showed improved selectivity against cancer cells compared to those with electron-withdrawing groups .

Case Study 2: Anti-inflammatory Agents

Research has demonstrated that certain heteroaryl-pyrazole derivatives possess strong anti-inflammatory properties. A series of synthesized compounds were evaluated for their ability to inhibit COX enzymes, with several showing promising selectivity indices comparable to established anti-inflammatory drugs like indomethacin .

Data Table: Summary of Biological Activities

Mechanism of Action

Heteroaryl-pyrazole derivative 2 can be compared with other pyrazole derivatives such as:

Celecoxib: A potent anti-inflammatory drug.

Rimonabant: An anti-obesity drug.

Fezolamide: An antidepressant agent.

Uniqueness: this compound stands out due to its unique substitution pattern and the presence of heteroaryl groups, which confer distinct pharmacological properties and enhance its potential as a therapeutic agent .

Comparison with Similar Compounds

Structural and Functional Comparison Within the Same Series

Derivative 2 (2c) belongs to a series of indole-pyrazole carboxylic acids/esters (compounds 1a-d and 2a-d ) tested against hCA isoforms (I, II, IX, XII). Key comparisons include:

Table 1: Inhibitory Activity of Indole-Pyrazole Derivatives Against hCA Isoforms

| Compound | Substituents | hCA I (Ki, μM) | hCA II (Ki, μM) | hCA IX (Ki, μM) | hCA XII (Ki, μM) |

|---|---|---|---|---|---|

| 1a | Ethyl-indole, COOH | >100 | 0.89 | >100 | 8.7 |

| 1d | Ethyl-indole, COOCH₃ | >100 | 0.75 | >100 | 7.2 |

| 2c | Modified substituents, COOH | >100 | 0.45 | >100 | 0.21 |

| 2d | Modified substituents, COOCH₃ | >100 | 0.62 | >100 | 1.8 |

- Structural Determinants: Carboxylic Acid vs. Ester: The free carboxylic acid group in 2c enhances hCA XII binding via hydrogen bonds with Thr199, Thr200, and Gln92, while ester derivatives (e.g., 1d, 2d) show reduced potency .

Key Findings:

- Derivative 2c is 10–40× more potent against hCA XII than other compounds in the series (e.g., 1a, 2d).

- Unlike sulfonamides, none of these derivatives inhibit hCA I or IX, highlighting their selectivity .

Comparison with Non-Pyrazole CA Inhibitors

Table 2: Selectivity of Derivative 2c vs. Classical CA Inhibitors

| Inhibitor Type | Example Compound | hCA XII (Ki, μM) | hCA II (Ki, μM) | Selectivity (XII/II) |

|---|---|---|---|---|

| Derivative 2c | Heteroaryl-pyrazole | 0.21 | 0.45 | 2.1 |

| Sulfonamide | Acetazolamide | 0.07 | 0.01 | 0.14 |

| Coumarin | 7-Nitro-coumarin | 0.03 | >100 | >3333 |

- Mechanistic Differences: Sulfonamides (e.g., acetazolamide) directly coordinate the catalytic zinc ion, leading to non-seressive inhibition across CA isoforms . Derivative 2c avoids zinc binding, instead displacing ordered water molecules and forming indirect interactions, which may explain its improved selectivity for hCA XII .

Comparison with Other Pyrazole-Based Therapeutics

Pyrazole derivatives are explored for diverse applications, but their structural modifications dictate target specificity:

Q & A

Q. What are common synthetic routes for preparing heteroaryl-pyrazole derivatives such as compound 4i and 4j?

Heteroaryl-pyrazole derivatives are typically synthesized via cyclocondensation or Michael-type addition reactions. For example:

- Cyclocondensation : Ethyl acetoacetate reacts with aryl hydrazines (e.g., phenylhydrazine) in ethanol or fluorinated ethanol under reflux to form 5-amino-1-aryl-1H-pyrazole-4-carbonitriles with high regioselectivity (47–93% yields) .

- Multi-step synthesis : Coupling reactions involving tetrazole or coumarin moieties (e.g., compound 4i and 4j) require sequential steps, such as refluxing intermediates in 1,4-dioxane and dimethylformamide (DMF), followed by acid precipitation .

Q. Which spectroscopic techniques are critical for characterizing heteroaryl-pyrazole derivatives?

Key methods include:

- NMR spectroscopy : H and C NMR confirm regioselectivity and substitution patterns (e.g., distinguishing 4-cyano vs. 5-amino pyrazoles) .

- Mass spectrometry (MS) : Used to verify molecular ion peaks and fragmentation patterns .

- Heteronuclear correlation spectroscopy (HSQC, HMBC) : Resolves complex structures, such as fused pyrazole-coumarin systems .

Q. What biological activities are associated with pyrazole derivatives?

Pyrazole derivatives exhibit diverse pharmacological properties, including:

- Antimicrobial activity : Derivatives like 1,3,4-oxadiazole conjugates show efficacy against bacterial strains via target inhibition (e.g., DNA gyrase) .

- Antidiabetic effects : 3-Pyrazolone derivatives demonstrate hypoglycemic activity by modulating glucose metabolism .

Advanced Research Questions

Q. How can regioselectivity be controlled during pyrazole synthesis?

Regioselectivity depends on reaction conditions:

Q. How do researchers address contradictions in reaction outcomes for similar pyrazole derivatives?

Discrepancies often arise from subtle changes in reagents or conditions. For example:

- Hydrazine vs. phenylhydrazine : Hydrazine hydrate yields unsubstituted pyrazoles, while phenylhydrazine introduces aryl groups, altering product solubility and purification requirements .

- Catalyst choice : Copper(II) chloride in acetonitrile facilitates oxidative coupling for herbicidal pyrazole derivatives, whereas FeCl is used for cyclo-condensation .

Q. What strategies optimize pyrazole derivatives for specific therapeutic targets?

- Structure-activity relationship (SAR) studies : Modifying substituents (e.g., nitro, cyano, or coumarin groups) enhances binding affinity to biological targets. For instance, 4-(coumarin-3-yl)pyrimidin-2(1H)-one derivatives show improved anti-inflammatory activity .

- Molecular docking : Virtual screening predicts interactions with enzymes like cyclooxygenase-2 (COX-2), guiding synthetic prioritization .

Q. How are pyrazole derivatives applied in non-therapeutic research, such as environmental monitoring?

Pyrazole-based chemosensors detect metal ions (e.g., Cu) and biomolecules via fluorescence quenching or colorimetric shifts. Design principles include:

- Conjugated π-systems : Enhance signal transduction in probes for nitroaromatic explosives .

- Chelating groups : Thiazole or triazole moieties improve ion selectivity .

Methodological Considerations

Q. What purification methods are effective for isolating pyrazole derivatives?

- Column chromatography : Hexane/ethyl acetate gradients resolve regioisomers or closely related derivatives .

- Acid-base extraction : Hydrochloric acid precipitates intermediates from polar solvents (e.g., DMF/1,4-dioxane) .

Q. How are computational tools integrated into pyrazole derivative research?

- Density Functional Theory (DFT) : Predicts electronic properties and stability of derivatives like 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid .

- Retrosynthetic analysis : Software (e.g., ChemAxon) identifies feasible routes for complex heteroaryl-pyrazole scaffolds .

Data Contradiction Analysis

Q. Why do similar synthetic protocols yield varying pyrazole regioisomers?

Discrepancies are attributed to:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.